6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13BrClNO3 and a molecular weight of 406.66 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a quinoline core substituted with bromine, methoxy groups, and a carbonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the bromination of 2-(2,4-dimethoxyphenyl)quinoline to introduce the bromine atom at the 6-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Oxidation and Reduction: The quinoline core can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The bromine atom at the 6-position makes this compound a candidate for Suzuki-Miyaura coupling reactions, where it can form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for introducing the carbonyl chloride group.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products
Amides and Esters: Formed from substitution reactions.
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: In the study of biological pathways and as a potential probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is not fully understood, but it is believed to interact with various molecular targets due to its reactive functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The quinoline core may also interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethoxyphenyl)quinoline-4-carbonyl chloride: Lacks the bromine atom at the 6-position.
6-Bromoquinoline-4-carbonyl chloride: Does not have the 2,4-dimethoxyphenyl group.
2-(2,4-Dimethoxyphenyl)quinoline: Lacks both the bromine atom and the carbonyl chloride group.
Uniqueness
6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in synthetic chemistry and a valuable tool in scientific research .
Properties
IUPAC Name |
6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO3/c1-23-11-4-5-12(17(8-11)24-2)16-9-14(18(20)22)13-7-10(19)3-6-15(13)21-16/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJIXYXHNXFBTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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